molecular formula C8H13NO3 B1405044 Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate CAS No. 1429309-22-7

Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate

Cat. No.: B1405044
CAS No.: 1429309-22-7
M. Wt: 171.19 g/mol
InChI Key: OWGCXAHHNMWHLQ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate is a heterocyclic organic compound. It is part of the furan family, which is known for its significant biological activities and applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a furan ring with an amino group, a methyl group, and an ethyl ester group, making it a versatile molecule for various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with caspase-3, an enzyme involved in apoptosis . The interaction with caspase-3 leads to the activation of this enzyme, which in turn triggers a cascade of events leading to programmed cell death. Additionally, the compound affects the expression levels of Bax and Bcl-2 proteins, which are crucial regulators of apoptosis .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to increase intracellular calcium levels and reactive oxygen species (ROS) production, which can alter mitochondrial membrane potential and promote apoptosis . These changes in cellular processes highlight the compound’s potential impact on cell viability and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to caspase-3, leading to its activation and subsequent cleavage of target proteins involved in apoptosis . Additionally, it modulates the expression of Bax and Bcl-2 proteins, promoting the pro-apoptotic Bax and inhibiting the anti-apoptotic Bcl-2 . These interactions result in the initiation of the apoptotic pathway, ultimately leading to cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to sustained activation of apoptotic pathways, resulting in significant cell death over time . Additionally, the compound’s stability under various conditions can influence its efficacy and potency in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and promote apoptosis in targeted cells. At higher doses, it can induce significant toxic effects, including widespread cell death and tissue damage . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s use in biochemical research and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions can influence the compound’s localization and efficacy in targeting specific cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its interactions with target biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate can be synthesized through several methods. One common method involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide. This reaction yields ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate, which can then be further modified to obtain the desired compound .

Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form the furan ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the furan ring.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of amino-substituted derivatives.

Scientific Research Applications

Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate can be compared with other similar compounds such as:

Properties

IUPAC Name

ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-3-11-8(10)6-4-12-5(2)7(6)9/h5H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGCXAHHNMWHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(OC1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate
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Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate
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Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate
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Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate
Reactant of Route 5
Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate
Reactant of Route 6
Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate

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